3-(3,5-Difluorophenyl)propanenitrile
Description
3-(3,5-Difluorophenyl)propanenitrile is an organic compound featuring a propanenitrile chain (-CH₂-CH₂-C≡N) attached to a 3,5-difluorophenyl aromatic ring. The fluorine atoms at the 3 and 5 positions on the phenyl ring enhance electron-withdrawing effects, influencing the compound’s reactivity and physicochemical properties.
Properties
CAS No. |
1057676-64-8 |
|---|---|
Molecular Formula |
C9H7F2N |
Molecular Weight |
167.15 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-2H2 |
InChI Key |
HALXUIOQICKWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)propanenitrile typically involves the reaction of 3,5-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for 3-(3,5-Difluorophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products Formed
Oxidation: 3-(3,5-Difluorophenyl)propanoic acid.
Reduction: 3-(3,5-Difluorophenyl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorophenyl)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
Key Compounds :
- 3-(2,6-Difluorophenyl)propanenitrile : Fluorine atoms at positions 2 and 6 on the phenyl ring.
- 3-(3,5-Dichlorophenyl)propanenitrile : Chlorine replaces fluorine at the 3 and 5 positions .
Comparison :
| Compound | Structural Feature | Key Differences | Biological Implications |
|---|---|---|---|
| 3-(3,5-Difluorophenyl)propanenitrile | 3,5-F₂-phenyl + nitrile | High electronegativity, small atomic size | Enhanced metabolic stability |
| 3-(2,6-Difluorophenyl)propanenitrile | 2,6-F₂-phenyl + nitrile | Altered spatial arrangement | Reduced binding affinity to enzymes |
| 3-(3,5-Dichlorophenyl)propanenitrile | 3,5-Cl₂-phenyl + nitrile | Larger atomic size, lower electronegativity | Increased lipophilicity, antimicrobial activity |
Findings :
- Fluorine’s electronegativity and small size in 3-(3,5-difluorophenyl)propanenitrile improve metabolic stability compared to chlorine analogs .
- Positional isomers (e.g., 2,6-difluoro) exhibit reduced enzyme affinity due to steric hindrance .
Functional Group Variations
Key Compounds :
- (2R)-2-(3,5-Difluorophenyl)propanoic Acid: Carboxylic acid replaces nitrile .
- (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol: Alcohol group and propenol chain .
Comparison :
| Compound | Functional Group | Key Properties | Applications |
|---|---|---|---|
| 3-(3,5-Difluorophenyl)propanenitrile | Nitrile (-C≡N) | Strong electron-withdrawing, polar | Precursor for heterocyclic synthesis |
| (2R)-2-(3,5-Difluorophenyl)propanoic Acid | Carboxylic acid (-COOH) | Acidic, hydrogen-bonding capability | Chiral intermediates in drug synthesis |
| (2E)-3-(3,5-Difluorophenyl)-2-Propen-1-Ol | Alcohol (-OH) + conjugated double bond | Increased polarity, photochemical reactivity | Potential antioxidant or anti-inflammatory agent |
Findings :
- The nitrile group in 3-(3,5-difluorophenyl)propanenitrile facilitates nucleophilic addition reactions, making it valuable in constructing heterocycles.
- Carboxylic acid derivatives exhibit higher solubility and chirality-dependent bioactivity .
Heterocyclic and Substituted Derivatives
Key Compounds :
- 3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid : Isoxazole ring + carboxylic acid .
- (R)-1-(3,5-Difluorophenyl)ethanol: Ethanol backbone with chiral center .
Comparison :
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| 3-(3,5-Difluorophenyl)propanenitrile | Nitrile + difluorophenyl | Enzyme inhibition (e.g., kinase targets) |
| 3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid | Isoxazole ring + COOH | Antimicrobial, agrochemical applications |
| (R)-1-(3,5-Difluorophenyl)ethanol | Chiral ethanol + difluorophenyl | Stereospecific receptor interactions |
Findings :
- The isoxazole derivative’s ring structure enhances rigidity, improving target binding in antimicrobial applications .
- Chirality in (R)-1-(3,5-difluorophenyl)ethanol significantly affects its potency and selectivity .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : Fluorine substitution reduces lipophilicity compared to chlorine analogs (ClogP: ~2.5 for F₂ vs. ~3.8 for Cl₂) .
- Metabolic Stability : Nitrile group resists oxidative metabolism, enhancing half-life relative to alcohol or acid derivatives .
- Synthetic Accessibility : Nitriles are typically synthesized via Rosenmund-von Braun or nucleophilic substitution reactions, while acids require hydrolysis steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
